molecular formula C4H8N4O B2591685 1-(propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 69049-00-9

1-(propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B2591685
CAS No.: 69049-00-9
M. Wt: 128.135
InChI Key: VWLKWKCGYOWRMJ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is an organic compound belonging to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with a suitable nitrile compound in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can yield different derivatives, depending on the reducing agent used.

    Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(Propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

    1-(Propan-2-yl)-1H-tetrazole: Shares a similar tetrazole ring structure but differs in the position of the isopropyl group.

    4,5-Dihydro-1H-1,2,3,4-tetrazol-5-one: Lacks the isopropyl group, resulting in different chemical properties.

Uniqueness: 1-(Propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

IUPAC Name

4-propan-2-yl-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-3(2)8-4(9)5-6-7-8/h3H,1-2H3,(H,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKWKCGYOWRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69049-00-9
Record name 1-(propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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